molecular formula C17H24O3 B14337446 {1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene CAS No. 100850-98-4

{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene

Cat. No.: B14337446
CAS No.: 100850-98-4
M. Wt: 276.4 g/mol
InChI Key: FABUNJOJQVKVBK-UHFFFAOYSA-N
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Description

{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene is an organic compound with a complex structure that includes a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of benzene with 1-(1-butoxyethoxy)-2-bromoethane, followed by the introduction of the prop-2-yn-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    {1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene: shares similarities with other benzene derivatives that have alkyl and alkoxy substituents.

    This compound: can be compared to compounds like 1-(1-butoxyethoxy)-2-ethoxybenzene and 1-(1-butoxyethoxy)-2-propoxybenzene.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

100850-98-4

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[1-(1-butoxyethoxy)-2-prop-2-ynoxyethyl]benzene

InChI

InChI=1S/C17H24O3/c1-4-6-13-19-15(3)20-17(14-18-12-5-2)16-10-8-7-9-11-16/h2,7-11,15,17H,4,6,12-14H2,1,3H3

InChI Key

FABUNJOJQVKVBK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OC(COCC#C)C1=CC=CC=C1

Origin of Product

United States

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